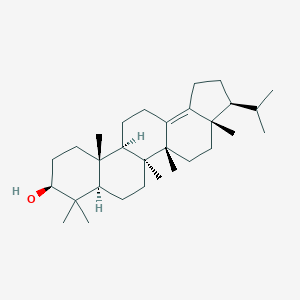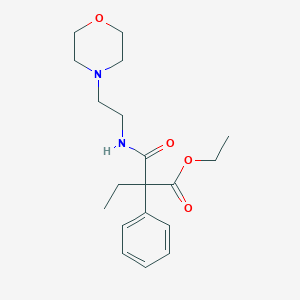
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate, also known as MTOC, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of artemisinin, a natural product extracted from the plant Artemisia annua, which has been used for centuries in traditional Chinese medicine to treat fever and malaria. MTOC has been found to possess potent antimalarial, anticancer, and anti-inflammatory properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is not fully understood, but studies have shown that it may act through several different pathways. In the case of antimalarial activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to act by generating reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. In the case of anticancer activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to induce apoptosis by activating various signaling pathways and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to have anti-inflammatory effects, with studies showing that it inhibits the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate in lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one limitation of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is its instability, which can lead to degradation and loss of activity over time. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. One direction is the development of new synthetic methods for Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate that are more efficient and cost-effective. Another direction is the study of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate's potential applications in the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate and its potential side effects and toxicity. Overall, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be synthesized through a multistep process involving the reaction of artemisinin with various reagents. One common method involves the reaction of artemisinin with ethyl diazoacetate, followed by acid hydrolysis and esterification to yield Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. This method has been optimized for high yield and purity and has been used in many studies involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess potent antimalarial activity, with studies showing that it is effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to possess anticancer properties, with studies showing that it induces apoptosis (programmed cell death) in various cancer cell lines. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
105949-86-8 |
|---|---|
Nombre del producto |
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
Fórmula molecular |
C5H8O5 |
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
InChI |
InChI=1S/C5H8O5/c1-5(4(6)7-2)8-3-9-10-5/h3H2,1-2H3 |
Clave InChI |
IQYPEYMRXVZADC-UHFFFAOYSA-N |
SMILES |
CC1(OCOO1)C(=O)OC |
SMILES canónico |
CC1(OCOO1)C(=O)OC |
Sinónimos |
1,2,4-Trioxolane-3-carboxylicacid,3-methyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



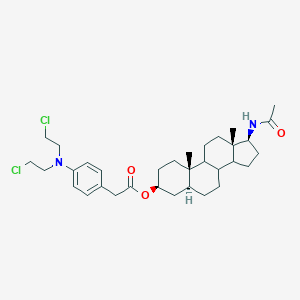
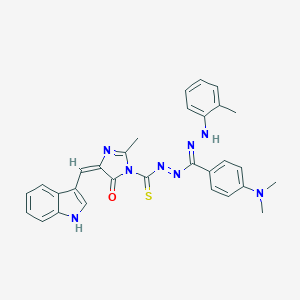
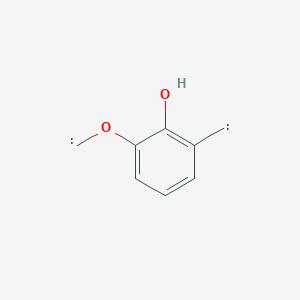
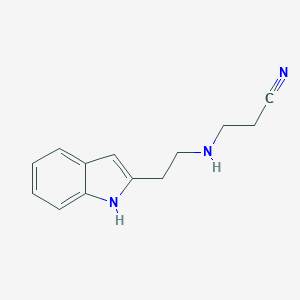
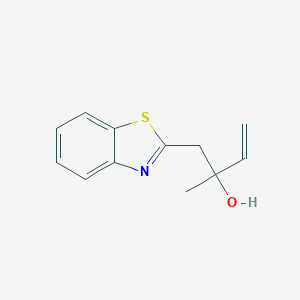
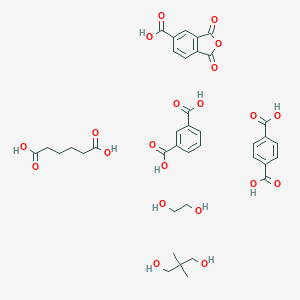
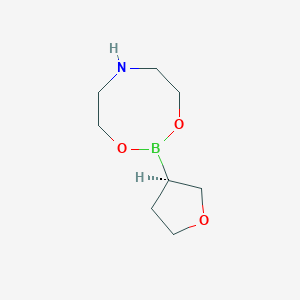
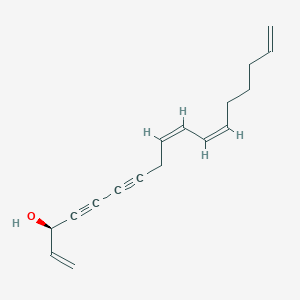
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
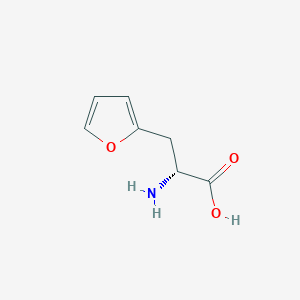
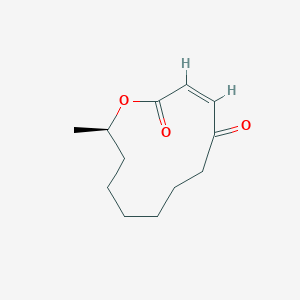
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
